6-(丙烷-2-基)-1H-吲哚-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

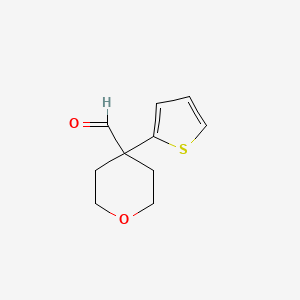

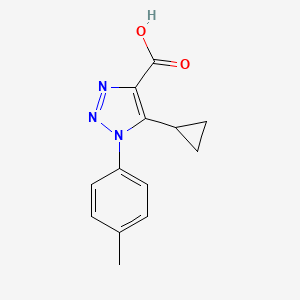

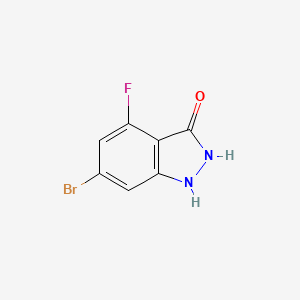

The compound "6-(Propan-2-yl)-1H-indol-4-amine" is a derivative of the indole class, which is a significant scaffold in medicinal chemistry due to its presence in numerous natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antibacterial, antifungal, and dopamine receptor agonist properties. The papers provided discuss various synthetic methods and chemical properties of indole derivatives, which can be related to the analysis of "6-(Propan-2-yl)-1H-indol-4-amine".

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. For instance, a green paired electrochemical synthesis was used to create 6H-pyrrolo[3,2,1-de]phenazin-1-amine derivatives, which could be related to the synthesis of "6-(Propan-2-yl)-1H-indol-4-amine" by modifying the starting materials and reaction conditions . Another method involves a catalyst-free synthesis of 6-hydroxy indoles from carboxymethyl cyclohexadienones and primary amines, which could potentially be adapted for the synthesis of the target compound by choosing appropriate amines . Additionally, the synthesis of 6,7,8,9-tetrahydro-N,N-di-n-propyl-1H-benz[g]indol-7-amine demonstrates the use of a Mukaiyama type aldol condensation, which might offer insights into the synthesis of "6-(Propan-2-yl)-1H-indol-4-amine" .

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by the presence of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The substitution pattern on the indole ring can significantly affect the compound's chemical and biological properties. For example, the synthesis of 6H-isoindolo[2,1-a]indol-6-ones showcases the structural complexity that can be achieved with indole derivatives . The molecular structure of "6-(Propan-2-yl)-1H-indol-4-amine" would include a propan-2-yl group at the 6-position, which could influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. The papers describe transformations such as the aza-Michael addition, cyclocondensation, and rearomatization reactions . These reactions are crucial for the functionalization of the indole core and could be applicable to "6-(Propan-2-yl)-1H-indol-4-amine" for further derivatization or to enhance its biological activity. The chemodivergent, multicomponent domino reactions in aqueous media also highlight the versatility of indole derivatives in forming densely functionalized structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, melting point, and stability. For instance, the synthesis of 1-(6-hydroxyindol-1-yl)-2,2-dimethylpropan-1-one provides insights into the reactivity of the hydroxy group on the indole ring, which could be relevant for understanding the properties of "6-(Propan-2-yl)-1H-indol-4-amine" . Additionally, the facile synthesis of (R)-1-(1H-indol-3-yl)propan-2-amines hydrochloride from ketones demonstrates the potential for high enantiopurity in indole derivatives, which is important for their pharmacological activity .

科学研究应用

吲哚合成和分类

6-(丙烷-2-基)-1H-吲哚-4-胺属于吲哚生物碱的范畴,由于其广泛的应用,已极大地激发了合成化学家的灵感。Taber 和 Tirunahari(2011 年)提出了一个全面的吲哚合成分类框架,为开发吲哚构建的新方法做出了贡献。这种分类有助于系统化地组织吲哚合成策略,促进新方法的发现,并突出九种已识别策略中的重要贡献。这项基础性工作通过提供一个清晰的分类系统支持对 6-(丙烷-2-基)-1H-吲哚-4-胺等特定吲哚化合物的进一步研究,该系统鼓励探索新的合成路线及其在各个科学领域的潜在应用 Taber & Tirunahari,2011。

分析应用和胺检测

胺(如 6-(丙烷-2-基)-1H-吲哚-4-胺中存在的胺)与茚三酮的相互作用对于氨基酸、肽和蛋白质的分析检测至关重要。弗里德曼(2004 年)讨论了茚三酮反应在各个科学学科中的广泛应用。该反应与所有伯胺形成一致发色团的独特能力使得能够灵敏且特异地检测这些化合物,这对于生化、临床和环境研究中的定性和定量分析至关重要 弗里德曼,2004。

环境和材料科学应用

在环境和材料科学领域,用胺对金属有机骨架(MOF)进行功能化(类似于在 6-(丙烷-2-基)-1H-吲哚-4-胺等化合物中观察到的功能)显示出了显着的进展。林、孔和陈(2016 年)强调了胺功能化 MOF 在 CO2 捕获和分离中的作用,展示了这些材料在应对与温室气体排放相关的环境挑战方面的潜力。将胺基团引入 MOF 会增强 CO2 的吸附能力,表明了开发高效气体分离和储存技术的一个有希望的途径 林、孔和陈,2016。

生物医学和制药应用

6-(丙烷-2-基)-1H-吲哚-4-胺的化学结构和官能团让人联想到更广泛的生物胺类,它们在各种生物和制药背景下发挥着至关重要的作用。生物胺对于理解分子相互作用、药物设计和治疗剂的开发至关重要。Bulushi 等人(2009 年)对食品和生物系统中生物胺的形成、检测和影响的研究强调了这些化合物在确保食品安全和探索其药理潜能方面的重要性。对生物胺的研究有助于开发新药和治疗策略,利用类似于 6-(丙烷-2-基)-1H-吲哚-4-胺的化合物的生物活性 Bulushi、Poole、Deeth 和 Dykes,2009。

安全和危害

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding the precautions that need to be taken while handling, storing, and disposing of the compound.

未来方向

This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to improve its properties, or new methods of synthesis.

I hope this general outline helps! If you have a different compound or a more specific question, feel free to ask!

属性

IUPAC Name |

6-propan-2-yl-1H-indol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-7(2)8-5-10(12)9-3-4-13-11(9)6-8/h3-7,13H,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABORPNHMGPVDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C2C=CNC2=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646674 |

Source

|

| Record name | 6-(Propan-2-yl)-1H-indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Propan-2-yl)-1H-indol-4-amine | |

CAS RN |

1000343-80-5 |

Source

|

| Record name | 6-(Propan-2-yl)-1H-indol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。